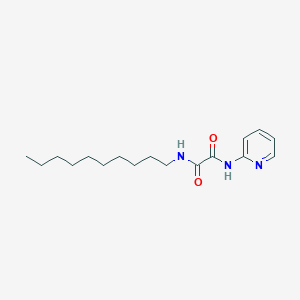

N-decyl-N'-(2-pyridinyl)oxamide

Description

N-decyl-N'-(2-pyridinyl)oxamide is a disubstituted oxamide derivative characterized by a decyl (C₁₀H₂₁) chain on one nitrogen atom and a 2-pyridinyl (C₅H₄N) aromatic ring on the adjacent nitrogen. Oxamides, with the general structure (-C(O)-NH-C(O)-NH-), exhibit diverse physicochemical properties depending on substituents . This compound is hypothesized to have applications in pharmaceuticals or materials science, given the bioactivity of pyridine-containing analogs (e.g., intermediates in anticoagulant synthesis like Dabigatran etexilate) .

Properties

Molecular Formula |

C17H27N3O2 |

|---|---|

Molecular Weight |

305.4 g/mol |

IUPAC Name |

N-decyl-N'-pyridin-2-yloxamide |

InChI |

InChI=1S/C17H27N3O2/c1-2-3-4-5-6-7-8-10-14-19-16(21)17(22)20-15-12-9-11-13-18-15/h9,11-13H,2-8,10,14H2,1H3,(H,19,21)(H,18,20,22) |

InChI Key |

FIXUWYIAHRZSKG-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCNC(=O)C(=O)NC1=CC=CC=N1 |

Canonical SMILES |

CCCCCCCCCCNC(=O)C(=O)NC1=CC=CC=N1 |

Origin of Product |

United States |

Comparison with Similar Compounds

Comparison with Similar Compounds

Physicochemical Properties

- Solubility: The decyl chain enhances nonpolar solubility compared to N,N′-dimethyloxamide (polar solvents) .

- Thermal Stability : Expected to sublime near 150°C, similar to dialkyl oxamides, but decomposition may occur at higher temperatures due to the aromatic moiety .

- UV Absorption : Oxamides exhibit red-shifted n→π* and π→π* transitions compared to amides. The pyridinyl group may further lower transition energies, intensifying absorption bands in the 250–310 nm range .

Functional and Application Comparisons

- Agricultural Use : Unlike unsubstituted oxamide (slow-release fertilizer) , N-decyl-N'-(2-pyridinyl)oxamide’s complex structure and cost likely limit agricultural utility.

- Pharmaceutical Potential: Pyridine-containing oxamides are intermediates in anticoagulant synthesis (e.g., Dabigatran etexilate) , suggesting possible therapeutic relevance.

- Material Science : Tetraalkyl oxamides are used in photophysical studies due to emissive properties ; the pyridinyl group here may enable coordination polymers or sensors.

Key Research Findings

- Electronic Effects : Substituents significantly alter oxamide properties. For example, replacing methyl with pyridinyl shifts UV absorption by ~9500 cm⁻¹ compared to acetamide .

- Emission: Unlike non-emissive amides, disubstituted oxamides exhibit phosphorescence (λmax ~370 nm), suggesting N-decyl-N'-(2-pyridinyl)oxamide could serve as a luminescent probe .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.